![molecular formula C16H22ClNO3 B2680288 Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate CAS No. 2418647-94-4](/img/structure/B2680288.png)
Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of phenylacetate, which is a well-known drug that has been used in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate involves the inhibition of the activity of certain enzymes, such as topoisomerase II and histone deacetylase. These enzymes play a crucial role in the growth and proliferation of cancer cells, and their inhibition by this compound leads to the induction of apoptosis in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In addition, this compound has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its potential use as an anti-inflammatory and neuroprotective agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
The future directions for research on Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate include the optimization of its pharmacokinetic properties, the development of novel analogs with improved potency and selectivity, and the evaluation of its potential use in combination with other anti-cancer agents. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and neuroprotective effects of this compound.
Métodos De Síntesis
The synthesis of Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate involves the reaction of 2-chloro-4-hydroxyacetophenone with 2-methylpropylamine, followed by the reaction of the resulting product with methyl chloroacetate. The final product is obtained after purification by column chromatography. This synthesis method has been reported in various scientific journals and has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(2)8-18-9-13(18)10-21-14-5-4-12(15(17)7-14)6-16(19)20-3/h4-5,7,11,13H,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADXVHQUAFWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC(=C(C=C2)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
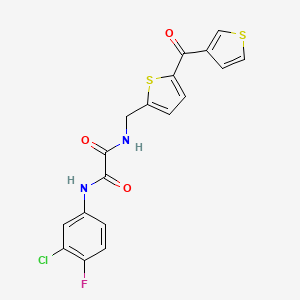
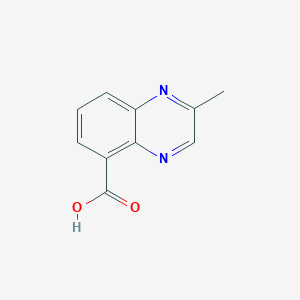



![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)
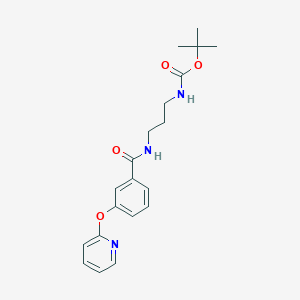
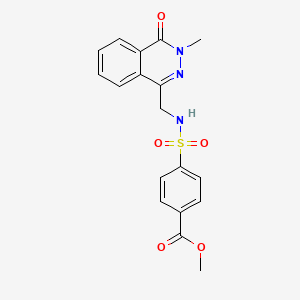
![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

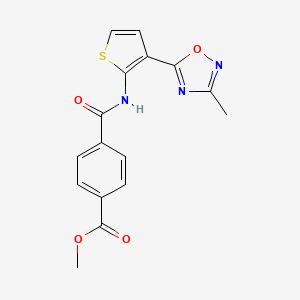
![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)


